Enhanced Epoxidation Reactivity of the 2-(3-Cyclohexenyl)ethyl Group Over Vinyl and Allyl Groups
In a study of TMPS/AMS copolymers, the 2-(3-cyclohexenyl)ethyl group demonstrated a higher conversion to epoxide than vinyl or allyl groups under identical reaction conditions with m-chloroperbenzoic acid [1]. While precise conversion percentages are not provided, the study concludes that 'cyclic olefin groups such as the 2-(3-cyclohexenyl)ethyl or the 3-bicycloheptenyl group were more easily epoxidized than the vinyl or allyl groups' [1].
| Evidence Dimension | Epoxidation Conversion (Qualitative) |
|---|---|
| Target Compound Data | Higher conversion |
| Comparator Or Baseline | Vinyl and allyl groups |
| Quantified Difference | Qualitatively superior (higher ease of epoxidation) |
| Conditions | m-Chloroperbenzoic acid, copolymer system |
Why This Matters
This differential reactivity makes 2-(3-cyclohexenyl)ethanol a preferred monomer for synthesizing epoxy-functional polymers where high conversion efficiency is critical for achieving desired material properties.
- [1] Nagase, Y.; Ikeda, K.; Sekine, Y. Syntheses and properties of copolymers and their derivatives. Polymer 1982, 23 (11), 1646-1650. View Source
